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molecular formula C5H9ClF3NO2 B574247 Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride CAS No. 169605-23-6

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Cat. No. B574247
M. Wt: 207.577
InChI Key: CKVHKPQCIBOZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796305B2

Procedure details

1.5 g of 3-amino-4,4,4-trifluorobutanoic acid (9.55 mmol, 1 equivalent) were initially charged in 18 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was then concentrated, evaporated repeatedly with dichloromethane and dried under reduced pressure. This gave 1.86 g (94% of theory) of the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([F:10])([F:9])[F:8])[CH2:3][C:4]([OH:6])=[O:5].[ClH:11].[CH3:12]O>>[ClH:11].[NH2:1][CH:2]([C:7]([F:10])([F:9])[F:8])[CH2:3][C:4]([O:6][CH3:12])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC(CC(=O)O)C(F)(F)F
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated
CUSTOM
Type
CUSTOM
Details
evaporated repeatedly with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
Cl.NC(CC(=O)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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